(2Z)-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about the class of compounds it belongs to and its applications .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the lab. This often involves reactions between different reagents, under specific conditions of temperature, pressure, and pH .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds between them. This can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, or decomposition reactions .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-ethoxy-2-(4-methylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-23-16-6-4-5-13-11-15(18(20)22)19(24-17(13)16)21-14-9-7-12(2)8-10-14/h4-11H,3H2,1-2H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUKJPJMBVPKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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